molecular formula C7H4F3I B2513147 4-Fluoro-3-(difluoromethyl)iodobenzene CAS No. 1261827-38-6

4-Fluoro-3-(difluoromethyl)iodobenzene

Cat. No.: B2513147
CAS No.: 1261827-38-6
M. Wt: 272.009
InChI Key: HNJUBNBSJMMLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(difluoromethyl)iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring. One common method is the difluoromethylation of 4-fluoroiodobenzene using difluorocarbene reagents. This reaction can be carried out under mild conditions using a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(difluoromethyl)iodobenzene involves its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The iodine atom serves as a versatile leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-(difluoromethyl)iodobenzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and stability. The difluoromethyl group enhances its potential for use in medicinal chemistry and material science .

Properties

IUPAC Name

2-(difluoromethyl)-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJUBNBSJMMLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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